N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-24-17-6-8-18(9-7-17)26(22,23)20-14-19(16-10-13-25-15-16)21-11-4-2-3-5-12-21/h6-10,13,15,19-20H,2-5,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYCEBOXQOFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Introduction: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study the interactions between sulfonamide groups and biological targets, such as enzymes or receptors.
Medicine
Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Thiophene Functionalization : Unlike PT-ADA-PPR (used in imaging), the target compound’s thiophene is directly linked to an ethyl-azepane chain, which may alter electronic properties and solubility .
- Azepane vs. Imidazole : Compound 5b’s imidazole and nitro groups confer antibacterial activity, while the target’s azepane may enhance CNS penetration or metabolic stability .
Key Observations:
- The target compound’s synthesis likely parallels PT-ADA-PPR’s use of FeCl₃-mediated coupling or amidation reactions .
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure that includes an azepane ring, a thiophene moiety, and a methoxybenzenesulfonamide group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Azepane Ring | A seven-membered saturated ring that contributes to the compound's conformational flexibility. |
| Thiophene Moiety | A five-membered aromatic ring containing sulfur, enhancing the compound's electron-donating properties. |
| Methoxybenzenesulfonamide Group | A functional group that plays a critical role in biological interactions, particularly in enzyme inhibition. |
The biological activity of this compound is primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPases). These enzymes are crucial in regulating various cellular processes, including cell signaling pathways that influence cell growth and differentiation. By inhibiting PTPases, this compound may exhibit therapeutic effects in conditions characterized by dysregulated PTPase activity, such as certain cancers and autoimmune diseases.
Inhibition of Protein Tyrosine Phosphatases
Research indicates that this compound effectively inhibits specific PTPases. This inhibition can lead to increased phosphorylation of tyrosine residues on proteins, thereby altering signaling pathways associated with cell proliferation and survival. The potential implications for cancer treatment are significant, as many cancers exhibit aberrant PTPase activity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally similar to this compound. For instance:
- Study on PTPase Inhibition : A study demonstrated that related sulfonamides could effectively inhibit PTPase activity in vitro, leading to enhanced cellular signaling related to growth factors.
- Potential for Cancer Therapy : Research has indicated that targeting PTPases with small molecule inhibitors can sensitize cancer cells to chemotherapy agents, suggesting a combinatory therapeutic approach using this compound.
Q & A
Q. What synthetic strategies are effective for preparing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide, and how can intermediates be optimized?
Methodology :
- Stepwise Synthesis : Begin with the preparation of the azepane-thiophene ethylamine core via nucleophilic substitution or reductive amination. React this intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol gradients) for purification. Adjust stoichiometry to minimize byproducts like unreacted sulfonyl chloride .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodology :
- NMR Spectroscopy : Use H and C NMR to verify the presence of the azepane (δ ~2.5–3.5 ppm for N-CH), thiophene (δ ~6.5–7.5 ppm), and sulfonamide (δ ~7.8 ppm for aromatic protons) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and detects impurities .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodology :
- In Vitro Screening : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding assays. Compare IC values with structurally related sulfonamides .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Use the Colle-Salvetti correlation-energy formula (adapted for DFT) to model electron density distributions, particularly at the sulfonamide and thiophene groups .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., protein-ligand docking) to guide SAR studies .
Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how can they be resolved?
Methodology :
- SHELX Refinement : Use SHELXL for single-crystal X-ray diffraction data. Address disorder in the azepane ring by applying restraints to bond lengths and angles. Validate with R < 5% and goodness-of-fit (GOF) ~1.0 .
- Twinned Data Handling : For twinned crystals, employ SHELXD for structure solution and refine using HKLF5 format .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodology :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., sulfonamide cleavage). Modify the azepane or thiophene groups to enhance metabolic stability .
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability in rodent models. Correlate with logP values to optimize lipophilicity .
Methodological Considerations
Q. What strategies mitigate synthetic byproducts during sulfonamide bond formation?
Methodology :
Q. How can researchers validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
